

Enantioselective Synthesis of Substituted Tetrahydropyrans and Thiopyrans: Advanced Catalytic Strategies and Protocols

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Compound of Interest

Compound Name: *Tetrahydro-2H-thiopyran-3-carboxylic acid*

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The tetrahydropyran (THP) and thiopyran rings are privileged scaffolds, forming the core of numerous natural products and pharmaceuticals with significant biological activity.^{[1][2]} Their synthesis, particularly with stereochemical control, is a critical challenge in modern organic chemistry and drug discovery. This guide provides an in-depth exploration of state-of-the-art enantioselective methods for constructing these vital heterocycles, detailing the mechanistic rationale, practical protocols, and comparative performance of leading catalytic systems.

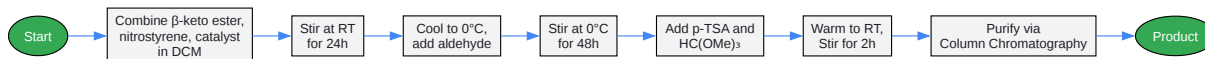
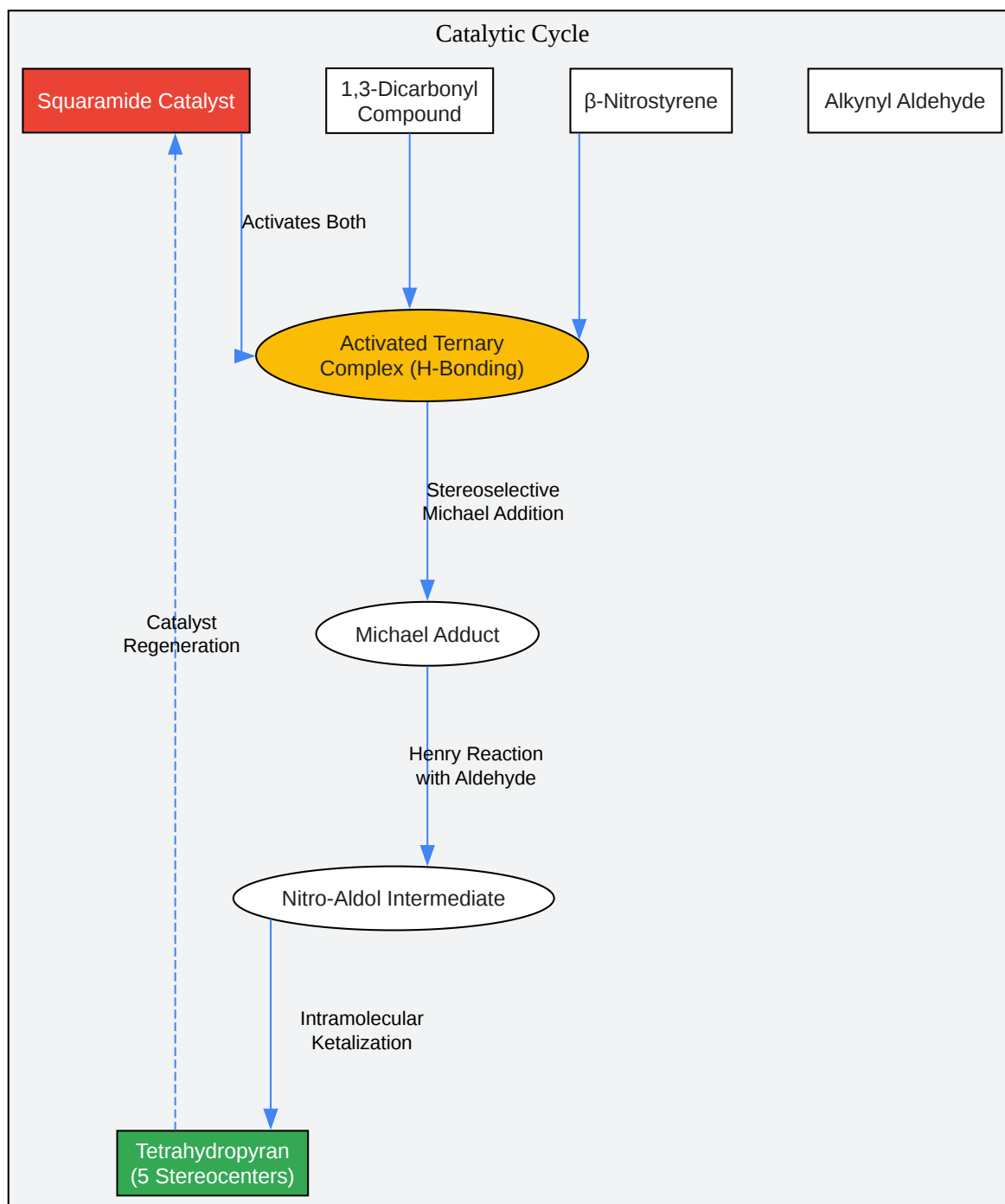
Part 1: Enantioselective Synthesis of Tetrahydropyrans

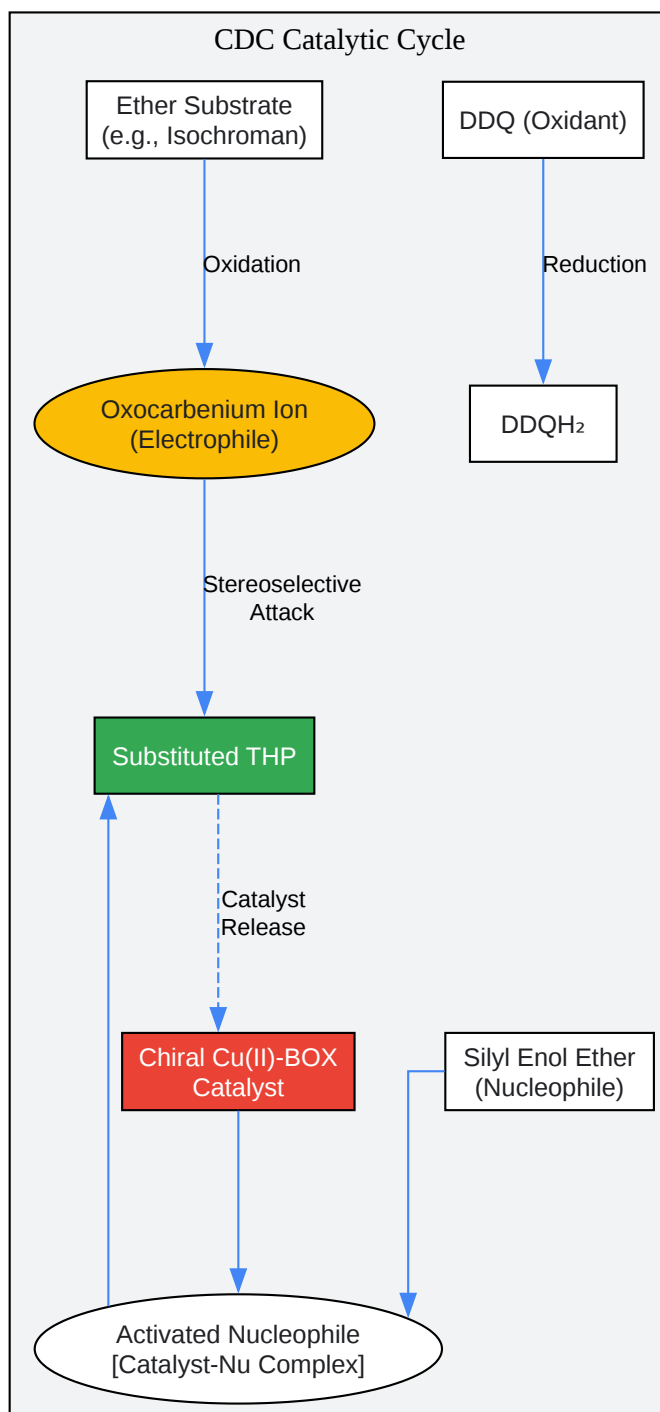
The construction of the tetrahydropyran ring with control over multiple stereocenters has been achieved through various powerful strategies. We will focus on two mechanistically distinct, yet highly effective, approaches: organocatalytic domino reactions and metal-catalyzed cross-dehydrogenative coupling.

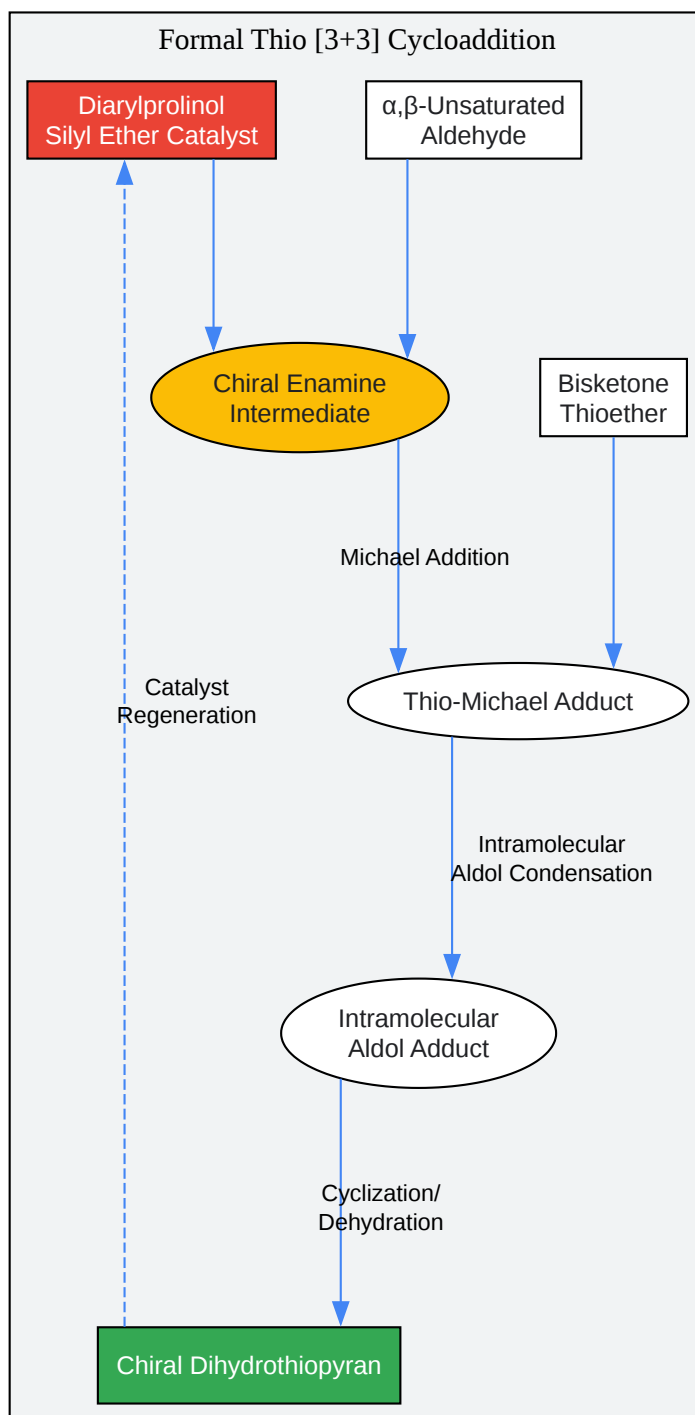
Organocatalytic Domino Michael-Hemiacetalization

This strategy offers a highly efficient route to densely functionalized THPs by forming multiple bonds and stereocenters in a single, controlled cascade sequence.^{[3][4]} The reaction is typically catalyzed by a bifunctional organocatalyst, such as a quinine-derived squaramide, which orchestrates the entire transformation.

Causality and Mechanistic Insight: The success of this reaction hinges on the dual activation provided by the catalyst. The squaramide moiety activates the electrophilic nitroalkene through hydrogen bonding, lowering its LUMO. Simultaneously, the basic tertiary amine of the quinine scaffold facilitates the formation of a nucleophilic enolate from the 1,3-dicarbonyl compound. This dual activation within the chiral pocket of the catalyst ensures that the initial Michael addition proceeds with high facial selectivity. The resulting Michael adduct is held in a specific conformation, priming it for a highly diastereoselective intramolecular Henry reaction (nitro-aldol) and subsequent ketalization to furnish the final THP product with multiple contiguous stereocenters.[3][4]







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